5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-9-15(25-2)14(10-12)20-18(24)16-17(19)23(22-21-16)11-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXPWUBINOTZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Benzylation and Carboxamide Formation: Benzylation can be performed using benzyl halides, and the carboxamide group can be introduced through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole compounds are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Triazole derivatives are used in the development of antifungal, antiviral, and anticancer drugs.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Textiles: Used in dyeing and finishing processes.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Antiproliferative Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl ) exhibit higher potency against cancer cells (e.g., SNB-75, GP = -27.30%) compared to methoxy-substituted analogs .
- Bacterial Targeting : The 4-methoxyphenyl analog demonstrated activity against the bacterial SOS response by inhibiting LexA autoproteolysis , suggesting the target compound’s methoxy group position could influence similar pathways.
Example :
- The target compound’s synthesis likely involves coupling 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with 2-methoxy-5-methylaniline, similar to methods in and .
- In contrast, analogs like 5-methyl-1-(4-methylphenyl)-N-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxamide require specialized amines (e.g., naphthalen-2-amine) and optimized coupling conditions .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas methyl groups may improve metabolic stability .
Biological Activity
5-Amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a synthetic organic compound belonging to the triazole class, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.37 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 341.37 g/mol |
| InChI Key | DPXPWUBINOTZFI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the inhibition or activation of specific biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and apoptosis.
- Receptor Modulation : It may interact with cellular receptors that regulate metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, the compound's structure allows it to inhibit mitochondrial complex I, which is crucial for ATP production in cancer cells. This inhibition leads to decreased ATP levels and induces cell death in various cancer cell lines .
Case Study : A study demonstrated that exposure of H9c2 cells (a cardiac cell line) to derivatives similar to this compound resulted in a significant reduction in ATP levels and increased apoptosis rates. The IC50 values for these derivatives were measured, indicating their potency as anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of triazoles can cross the blood-brain barrier (BBB) and exhibit anti-inflammatory activities by blocking pathways such as NF-kB signaling. This action may help in conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .
Mechanistic Insights :
- Inhibition of Aβ Aggregation : Compounds similar to this triazole derivative have shown the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS production, these compounds can protect neuronal cells from oxidative damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Benzyltriazole | Moderate anticancer activity | 50 |
| Methoxyphenyltriazole | Neuroprotective effects | 30 |
| 5-Amino-Triazole Derivative | Strong mitochondrial inhibition | 10 |
Q & A
Q. What are the key synthetic pathways for 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of intermediates via reactions between benzylamine derivatives and substituted phenyl isocyanides (e.g., 2-methoxy-5-methylphenyl isocyanide) to generate carboximidoyl chloride intermediates .
- Cyclization : Reaction with sodium azide to form the 1,2,3-triazole core, followed by amidation to introduce the carboxamide group .
- Purification : Column chromatography or recrystallization to isolate the final compound. Methodological Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as triazole derivatives are sensitive to steric hindrance and electronic effects .
Q. What physicochemical properties are critical for experimental design with this compound?
Key properties include:
- Solubility : Low aqueous solubility (common in triazole carboxamides), necessitating DMSO or ethanol as co-solvents for in vitro assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; store in anhydrous environments at -20°C .
- Molecular Weight : 311.31 g/mol (calculated via PubChem’s formula: C₁₆H₁₄FN₅O) . Experimental Tip: Pre-screen solubility in buffers using dynamic light scattering (DLS) to avoid aggregation in biological assays.
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition potency across studies?
Contradictions may arise from:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Validate assays with positive controls (e.g., known inhibitors) .
- Structural Analogues : Compare inhibitory activity with structurally related triazoles (e.g., 1-benzyl-5-phenyl derivatives) to identify substituent-specific effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze binding modes and identify key interactions (e.g., hydrogen bonding with methoxy groups) .
Q. What strategies improve the bioavailability of this compound for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzyl or methoxyphenyl moieties to enhance solubility .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability and tissue penetration .
- Prodrug Design : Mask the carboxamide group with enzymatically cleavable esters to increase membrane permeability .
Q. How should researchers design dose-response experiments to evaluate neuroprotective effects?
- In Vitro Models : Use SH-SY5Y neurons or primary cortical cultures exposed to oxidative stressors (e.g., H₂O₂). Measure viability via MTT assay and apoptosis markers (e.g., caspase-3) .
- Dose Range : Test 0.1–100 μM, based on IC₅₀ values from enzyme inhibition studies. Include a negative control (vehicle) and positive control (e.g., memantine for NMDA receptor antagonism).
- Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to identify pathways modulated by the compound (e.g., PI3K/Akt or Nrf2/ARE) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in cellular uptake studies?
- Standardize Protocols : Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers. Pre-treat cells with efflux pump inhibitors (e.g., verapamil) if P-gp-mediated export is suspected .
- Quantitative Analysis : Employ LC-MS/MS for precise quantification of intracellular concentrations, normalized to protein content .
Q. What analytical techniques confirm structural integrity post-synthesis?
- NMR : Compare ¹H/¹³C spectra with published data for triazole carboxamides (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carboxamide carbonyl) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 312.1234 for C₁₆H₁₅N₅O₂) .
Future Research Directions
- Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to establish safe dosing thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
